molecular formula C5H8N2O3 B1267405 3-(2-Hydroxyethyl)imidazolidine-2,4-dione CAS No. 63696-48-0

3-(2-Hydroxyethyl)imidazolidine-2,4-dione

Cat. No.: B1267405
CAS No.: 63696-48-0
M. Wt: 144.13 g/mol
InChI Key: ORELQCSLZWHGSQ-UHFFFAOYSA-N
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Description

3-(2-Hydroxyethyl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C5H8N2O3 and its molecular weight is 144.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 273045. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

DNA Binding Studies and Antitumor Activity

Imidazolidine derivatives, including 3-(2-Hydroxyethyl)imidazolidine-2,4-dione, have been studied for their DNA binding capabilities and potential anti-tumor activity. A study by Shah et al. (2013) examined the DNA binding affinity of novel imidazolidine derivatives using cyclic voltammetry and UV-Vis spectroscopy. These compounds demonstrated a binding strength that was comparable or greater than some clinically used anticancer drugs, suggesting their potential as effective anti-cancer agents Shah et al., 2013.

Synthesis and Structural Analysis

The synthesis and structural analysis of imidazolidine derivatives have been a focus of scientific research. Shimizu et al. (1986) explored the reaction of nitromethane with aryl isocyanates in the presence of triethylamine, leading to the formation of 1,3-diaryl-5-(hydroxyimino)imidazolidine-2,4-diones. These compounds were characterized based on their spectroscopic evidence and chemical behavior Shimizu et al., 1986.

Anti-Arrhythmic Properties

Pękala et al. (2005) studied the synthesis and structure-activity relationship of 5-arylidene imidazolidine-2,4-dione derivatives, focusing on their anti-arrhythmic activity. They discovered that certain compounds within this class showed properties of class Ia anti-arrhythmics, according to the Vaughan Williams classification Pękala et al., 2005.

Antinociceptive Effects

A study by Queiroz et al. (2015) investigated the antinociceptive effects of a hydantoin derivative, specifically 3-phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione, in mice. Their findings suggested that this compound could have potential therapeutic applications for treating pain, likely through anti-inflammatory mechanisms Queiroz et al., 2015.

Hypoglycemic Activity

Research on imidazolidine-2,4-dione derivatives also extends to their potential in treating diabetes. Hussain et al. (2015) synthesized new imidazolidine-2,4-dione derivatives and evaluated their hypoglycemic activity, discovering that certain compounds showed significant blood glucose level reduction in diabetic rat models Hussain et al., 2015.

Safety and Hazards

The safety information available for “3-(2-Hydroxyethyl)imidazolidine-2,4-dione” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

Future Directions

The future directions for the research and development of imidazolidine-2,4-dione derivatives could involve further exploration of their pharmacological activities and potential applications in treating various diseases. For instance, their inhibitory activities against various enzymes suggest potential applications in the treatment of autoimmune diseases and bacterial infections .

Biochemical Analysis

Biochemical Properties

3-(2-Hydroxyethyl)imidazolidine-2,4-dione plays a crucial role in biochemical reactions, particularly in the synthesis of creatine. It interacts with enzymes such as guanidinoacetate N-methyltransferase, which catalyzes the methylation of glycocyamine to form creatine. This interaction is essential for the production of creatine, a vital molecule for energy storage and transfer in muscle and brain tissues .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, glycocyamine has been shown to enhance the expression of genes involved in energy metabolism, thereby boosting cellular energy levels . Additionally, it affects cell signaling pathways related to muscle contraction and neuronal activity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a substrate for guanidinoacetate N-methyltransferase, facilitating the transfer of a methyl group to form creatine. This enzyme-substrate interaction is critical for the synthesis of creatine, which in turn influences various physiological processes . Furthermore, glycocyamine can modulate enzyme activity, either inhibiting or activating specific enzymes involved in metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that glycocyamine remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to glycocyamine has been observed to enhance cellular energy metabolism and improve muscle function in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, glycocyamine has been shown to enhance muscle strength and endurance without adverse effects. At high doses, it may cause toxic effects such as liver damage and oxidative stress . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily in the synthesis of creatine. It interacts with enzymes such as guanidinoacetate N-methyltransferase and S-adenosylmethionine, which act as cofactors in the methylation process . This interaction influences metabolic flux and the levels of metabolites involved in energy production and storage.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These molecules help in the efficient uptake and localization of glycocyamine in target tissues such as muscles and the brain . The compound’s distribution is crucial for its physiological effects, as it needs to reach specific cellular compartments to exert its functions.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function are influenced by its subcellular localization, as it interacts with enzymes and other biomolecules within these compartments . Targeting signals and post-translational modifications may direct glycocyamine to specific organelles, enhancing its biochemical activity.

Properties

IUPAC Name

3-(2-hydroxyethyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O3/c8-2-1-7-4(9)3-6-5(7)10/h8H,1-3H2,(H,6,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORELQCSLZWHGSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)N1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60313587
Record name 3-(2-Hydroxyethyl)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60313587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63696-48-0
Record name NSC273045
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=273045
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(2-Hydroxyethyl)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60313587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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